PD0325901

Übersicht

Beschreibung

Mirdametinib is an investigational oral, allosteric, small molecule MEK inhibitor. It specifically targets MEK1 and MEK2, which are key components of the MAPK (mitogen-activated protein kinase) pathway. This pathway plays a crucial role in regulating cell growth, survival, and proliferation .

Vorbereitungsmethoden

The synthetic routes for mirdametinib have not been extensively documented in the public domain. it is typically produced through chemical synthesis. As an oral drug candidate, it is essential to optimize its bioavailability and pharmacokinetic properties. Industrial production methods likely involve efficient synthetic processes to yield high-quality mirdametinib for clinical use.

Analyse Chemischer Reaktionen

Mirdametinib durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Während bestimmte Reagenzien und Bedingungen proprietär sind, beinhaltet seine Synthese wahrscheinlich Transformationen von funktionellen Gruppen. Die wichtigsten Produkte, die während dieser Reaktionen gebildet werden, tragen zu seiner pharmakologischen Aktivität und Selektivität bei.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Mirdametinib in der wissenschaftlichen Forschung umfassen mehrere Bereiche:

Neurofibromatose Typ 1-assoziierte plexiforme Neurofibrome (NF1-PN): Mirdametinib zeigt vielversprechende Ergebnisse als Monotherapie zur Behandlung von NF1-PN, gutartigen Tumoren, die mit der Neurofibromatose Typ 1 assoziiert sind.

Niedriggradiges Gliom (LGG): Mirdametinib wird auch hinsichtlich seines Potenzials zur Behandlung von niedriggradigen Gliomen, einer Art von Hirntumor, untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von Mirdametinib beinhaltet die Inhibition von MEK1 und MEK2. Durch die Störung des MAPK-Signalwegs unterdrückt es die nachgeschaltete Signalübertragung und beeinflusst letztendlich die Zellproliferation und das Überleben. Dieser gezielte Ansatz macht es zu einem vielversprechenden Therapeutikum für verschiedene Krankheiten.

Wirkmechanismus

Mirdametinib’s mechanism of action involves inhibiting MEK1 and MEK2. By disrupting the MAPK pathway, it suppresses downstream signaling, ultimately affecting cell proliferation and survival. This targeted approach makes it a promising therapeutic agent for various diseases.

Vergleich Mit ähnlichen Verbindungen

Obwohl Mirdametinib Ähnlichkeiten mit anderen MEK-Inhibitoren aufweist, unterscheidet es sich durch seine überlegene Blut-Hirn-Schranken-Penetration und die spezifische Zielsetzung von MEK1/2. Weitere Studien können zusätzliche einzigartige Merkmale und vergleichende Vorteile aufzeigen.

Biologische Aktivität

PD0325901 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly melanoma and glioblastoma, as well as its effects on stem cell biology and neuronal recovery.

This compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling pathway. By blocking MEK activity, this compound disrupts downstream signaling that promotes cell proliferation and survival in cancer cells. The compound demonstrates a high potency with an IC50 value of approximately 0.33 nM in mouse colon 26 cells .

In Vitro and In Vivo Efficacy

- Cancer Cell Lines : this compound has been shown to inhibit the growth of various melanoma cell lines both in vitro and in vivo. It induces G1-phase cell cycle arrest and apoptosis in tumor models, significantly reducing tumor growth rates .

- Glioblastoma Models : In preclinical studies, this compound effectively reduced glioblastoma dispersal by enhancing aggregate cohesion and decreasing cell motility, which resulted in a marked reduction in growth rates in both 2D and 3D cultures .

- Stem Cell Research : this compound enhances the generation of induced pluripotent stem cells (iPSCs) and maintains mouse embryonic stem cells in an undifferentiated state when combined with Vitamin C .

Pharmacokinetics

A study evaluating the pharmacokinetics of this compound indicated high oral bioavailability (56-109%) with significant inhibition of pMAPK observed in liver and lung tissues following administration. The compound showed dose-dependent effects, with significant inhibition lasting up to four days post-administration at higher doses .

Phase I/II Trials

Clinical trials have demonstrated that this compound is well tolerated among patients with advanced solid tumors, particularly melanoma. The drug was associated with objective responses, including complete and partial responses in some patients .

Combination Therapies

Research has explored combining this compound with other agents to overcome resistance mechanisms in cancer treatment. For instance, combining this compound with CK2 inhibitors showed enhanced anti-tumor activity by targeting multiple pathways simultaneously . Another study assessed its efficacy when combined with dacomitinib in KRAS-mutant cancers but noted significant toxicity concerns .

Detailed Findings from Case Studies

Eigenschaften

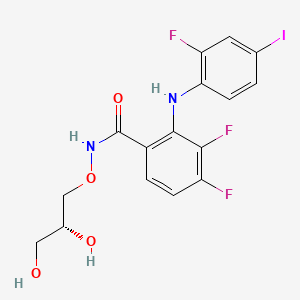

IUPAC Name |

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDAHWBOROXANE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044024 | |

| Record name | PD 0325901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391210-10-9 | |

| Record name | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391210-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 0325901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391210109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirdametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PD 0325901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRDAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K0J5AK6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.